molecular formula C13H13NO5 B13703660 Ethyl 5-(4-Hydroxy-3-methoxyphenyl)isoxazole-3-carboxylate

Ethyl 5-(4-Hydroxy-3-methoxyphenyl)isoxazole-3-carboxylate

Cat. No.: B13703660
M. Wt: 263.25 g/mol
InChI Key: FDYQHNONXADGEK-UHFFFAOYSA-N
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Description

Ethyl 5-(4-Hydroxy-3-methoxyphenyl)isoxazole-3-carboxylate is a compound belonging to the isoxazole family, which is known for its significant biological and pharmacological properties. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(4-Hydroxy-3-methoxyphenyl)isoxazole-3-carboxylate typically involves the reaction of ethyl 4-aryl-2,4-dioxobutanoates with hydroxylamine free base in ethanol under reflux conditions . This method yields the desired isoxazole derivative in good to excellent yields.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process is optimized for high yield and purity, ensuring the compound’s suitability for further applications in research and development .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(4-Hydroxy-3-methoxyphenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted isoxazole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Ethyl 5-(4-Hydroxy-3-methoxyphenyl)isoxazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-(4-Hydroxy-3-methoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison: Ethyl 5-(4-Hydroxy-3-methoxyphenyl)isoxazole-3-carboxylate is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific therapeutic applications .

Properties

Molecular Formula

C13H13NO5

Molecular Weight

263.25 g/mol

IUPAC Name

ethyl 5-(4-hydroxy-3-methoxyphenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C13H13NO5/c1-3-18-13(16)9-7-11(19-14-9)8-4-5-10(15)12(6-8)17-2/h4-7,15H,3H2,1-2H3

InChI Key

FDYQHNONXADGEK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC(=C(C=C2)O)OC

Origin of Product

United States

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